molecular formula C26H22N4O5S B289961 ethyl 5,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

ethyl 5,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

Cat. No.: B289961
M. Wt: 502.5 g/mol
InChI Key: LNVREEXYXVGXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various amines, esters, and halogenated compounds, often under reflux conditions with solvents like 1,4-dioxane or 1,2-dichloroethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H22N4O5S

Molecular Weight

502.5 g/mol

IUPAC Name

ethyl 5,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C26H22N4O5S/c1-5-35-26(32)19-14(2)27-24-21(20(19)15-6-10-17(33-3)11-7-15)22-23(36-24)25(31)30(29-28-22)16-8-12-18(34-4)13-9-16/h6-13H,5H2,1-4H3

InChI Key

LNVREEXYXVGXSQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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